2-oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide 2-oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 872862-03-8
VCID: VC7708977
InChI: InChI=1S/C24H22F3N3O4/c25-24(26,27)34-17-10-8-16(9-11-17)28-23(33)22(32)19-14-30(20-7-3-2-6-18(19)20)15-21(31)29-12-4-1-5-13-29/h2-3,6-11,14H,1,4-5,12-13,15H2,(H,28,33)
SMILES: C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NC4=CC=C(C=C4)OC(F)(F)F
Molecular Formula: C24H22F3N3O4
Molecular Weight: 473.452

2-oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide

CAS No.: 872862-03-8

Cat. No.: VC7708977

Molecular Formula: C24H22F3N3O4

Molecular Weight: 473.452

* For research use only. Not for human or veterinary use.

2-oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide - 872862-03-8

Specification

CAS No. 872862-03-8
Molecular Formula C24H22F3N3O4
Molecular Weight 473.452
IUPAC Name 2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide
Standard InChI InChI=1S/C24H22F3N3O4/c25-24(26,27)34-17-10-8-16(9-11-17)28-23(33)22(32)19-14-30(20-7-3-2-6-18(19)20)15-21(31)29-12-4-1-5-13-29/h2-3,6-11,14H,1,4-5,12-13,15H2,(H,28,33)
Standard InChI Key YUYFJTRFSITIQP-UHFFFAOYSA-N
SMILES C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NC4=CC=C(C=C4)OC(F)(F)F

Introduction

Related Compounds

  • N-[2-oxo-2-phenyl-1-(piperidin-1-yl)ethyl]acetamide has a molecular weight of 260.33 g/mol and includes a piperidine ring and a phenyl group .

  • 2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide derivatives are known for their complex structures and potential applications in medicinal chemistry.

Synthesis and Chemical Reactions

The synthesis of such compounds typically involves multiple steps, including the formation of the indole and piperidine moieties and their subsequent coupling. Chemical reactions may include oxidation, reduction, and coupling reactions to form the desired structure.

Potential Biological Activities

Compounds with indole and piperidine rings often exhibit diverse biological activities, including interactions with enzymes and receptors. The presence of a trifluoromethoxyphenyl group could enhance these interactions due to its electron-withdrawing properties.

Mechanism of Action

The mechanism of action would depend on the specific biological targets. These compounds can act as inhibitors or activators of enzymes or receptors, influencing various biological pathways.

Data Tables

Since specific data for 2-oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide is not provided in the search results, we can only speculate on its properties based on related compounds. Here is a table summarizing some related compounds:

Compound NameMolecular FormulaMolecular Weight (g/mol)Potential Applications
N-[2-oxo-2-phenyl-1-(piperidin-1-yl)ethyl]acetamideC15H20N2O2260.33Medicinal chemistry
2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamideNot specifiedApproximately 430.52Pharmaceutical intermediates
2-{[2-Oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-oneC21H21N3O2S379.5Medicinal chemistry

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